AE0047 Hydrochloride

描述

准备方法

合成路线及反应条件

AE0047 盐酸盐的合成涉及 1,4-二氢吡啶衍生物的制备。 关键步骤包括在特定反应条件下,将 4-(4-二苯甲酰基哌嗪基)苯乙胺与 1,4-二氢-2,6-二甲基-4-(3-硝基苯基)-3,5-吡啶二羧酸甲酯缩合 . 该反应通常需要二甲基亚砜 (DMSO) 等溶剂,并在室温下进行。

工业生产方法

AE0047 盐酸盐的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高收率和纯度。 最终产品通过重结晶或色谱等技术纯化 .

化学反应分析

反应类型

AE0047 盐酸盐经历了几种类型的化学反应,包括:

氧化: 该化合物可以在特定条件下氧化形成各种氧化产物。

还原: 还原反应可以改变化合物中存在的硝基。

常用试剂和条件

这些反应中常用的试剂包括高锰酸钾等氧化剂,硼氢化钠等还原剂,以及用于取代反应的各种亲核试剂。 反应通常在受控温度和 pH 条件下进行 .

主要形成的产物

这些反应形成的主要产物取决于具体的反应条件。 例如,氧化可能会产生硝基衍生物,而还原可能会产生胺衍生物 .

科学研究应用

Cardiovascular Research

AE0047 Hydrochloride is recognized for its role as a calcium channel blocker, which influences vascular smooth muscle contraction and cardiac function. Studies have shown that it can lead to vasodilation, thereby reducing blood pressure in hypertensive models.

- Mechanism of Action : AE0047 inhibits calcium influx through L-type calcium channels, which is crucial for muscle contraction.

- Case Study : In a study involving spontaneously hypertensive rats, AE0047 demonstrated significant reductions in systolic blood pressure compared to control groups .

Renal Function Studies

Research indicates that this compound also plays a role in renal physiology. Its effects on renal blood flow and glomerular filtration rate (GFR) have been extensively documented.

- Renal Proximal Tubule Focus : Investigations have highlighted AE0047's impact on renal proximal tubules, suggesting it may enhance renal function under certain pathological conditions .

- Data Table : Below is a summary of findings from various studies assessing AE0047's impact on renal function:

| Study Reference | Model Used | Key Findings |

|---|---|---|

| Kusaka et al. | Spontaneously Hypertensive Rats | Reduced renal vascular resistance |

| Nomura et al. | Anesthetized Rats | Improved GFR and renal blood flow |

Treatment of Hypertension

Given its vasodilatory effects, this compound has potential applications in treating hypertension. Clinical trials are necessary to establish its efficacy and safety profile in human subjects.

- Ongoing Research : Current studies focus on the long-term effects of AE0047 on blood pressure control and overall cardiovascular health.

Potential in Heart Failure Management

AE0047's ability to modulate calcium channels may also make it beneficial in managing heart failure, where calcium handling is often impaired.

- Case Study : Preliminary data suggests that AE0047 can improve cardiac output in animal models of heart failure, warranting further investigation into its therapeutic potential .

Safety and Side Effects

While this compound shows promise in various applications, understanding its safety profile is crucial:

- Adverse Effects : Common side effects associated with calcium channel blockers include hypotension, dizziness, and peripheral edema.

- Monitoring Requirements : Patients receiving AE0047 will require regular monitoring of blood pressure and renal function to mitigate risks.

作用机制

AE0047 盐酸盐通过阻断钙通道,特别是 L 型钙通道来发挥作用。 这种抑制减少了细胞内的钙流入,从而导致血管扩张和血压降低 . 该化合物还通过减少神经元中的钙超载来对缺血损伤具有保护作用 .

相似化合物的比较

类似化合物

硝苯地平: 另一种具有类似降压作用的二氢吡啶钙拮抗剂。

氨氯地平: 一种广泛使用的钙通道阻滞剂,作用时间更长。

硝苯地平: 一种具有强效血管扩张作用的钙通道阻滞剂.

独特性

AE0047 盐酸盐的独特之处在于其缓慢发作和持久的降压作用。 它还显示出对脑缺血的显著保护作用,使其成为预防中风的很有希望的候选药物 .

生物活性

AE0047 Hydrochloride is a compound recognized for its significant biological activity, primarily as a calcium channel antagonist. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Overview of this compound

This compound is a derivative of dihydropyridine and functions primarily as a calcium channel blocker. It exhibits a high affinity for calcium channels in cardiac tissues, which is crucial for regulating cardiovascular function.

The primary mechanism through which AE0047 exerts its effects involves the inhibition of calcium ion influx through voltage-gated calcium channels. This action results in vasodilation and a decrease in cardiac contractility, making it beneficial in managing conditions such as hypertension and angina.

- Binding Affinity : AE0047 inhibits [^3H]nimodipine binding to rat cardiac membrane homogenate with an IC50 value of 0.26 nM, indicating a potent interaction with calcium channels .

Biological Activity and Pharmacological Effects

This compound has been studied for various biological activities:

- Antihypertensive Effects : Clinical studies have demonstrated that AE0047 can significantly lower blood pressure without causing reflex tachycardia, which is often a side effect of other antihypertensive agents .

- Cardiovascular Protection : In animal models, AE0047 has shown protective effects against cerebrovascular lesions and may reduce the risk of atherosclerosis by lowering plasma cholesterol levels .

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antihypertensive | Significant reduction in blood pressure |

| Cardiac Protection | Prevents cerebrovascular lesions |

| Lipid Lowering | Decreases cholesterol and triglyceride levels |

| Calcium Channel Blockade | High affinity with IC50 = 0.26 nM |

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in clinical settings:

- Clinical Trials : In double-blind studies involving patients with essential hypertension, AE0047 demonstrated a gradual onset of action with sustained hypotensive effects over time, distinguishing it from other rapid-acting agents .

- Animal Studies : Research on cholesterol-fed rabbits indicated that AE0047 not only lowered blood pressure but also exhibited anti-atherosclerotic properties, suggesting its potential role in preventing cardiovascular diseases .

- Comparative Studies : When compared to other calcium channel blockers, AE0047 showed lower incidences of adverse effects such as reflex tachycardia, making it a safer alternative for long-term management of hypertension .

属性

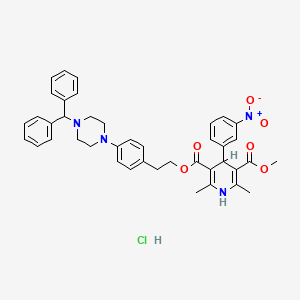

IUPAC Name |

5-O-[2-[4-(4-benzhydrylpiperazin-1-yl)phenyl]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H42N4O6.ClH/c1-28-36(40(46)50-3)38(33-15-10-16-35(27-33)45(48)49)37(29(2)42-28)41(47)51-26-21-30-17-19-34(20-18-30)43-22-24-44(25-23-43)39(31-11-6-4-7-12-31)32-13-8-5-9-14-32;/h4-20,27,38-39,42H,21-26H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKGFDAQKCYYLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCC2=CC=C(C=C2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC(=CC=C6)[N+](=O)[O-])C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H43ClN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50922006 | |

| Record name | 2-{4-[4-(Diphenylmethyl)piperazin-1-yl]phenyl}ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50922006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

723.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133743-71-2, 116308-56-6 | |

| Record name | Watanidipine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133743-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Watanipidine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116308566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{4-[4-(Diphenylmethyl)piperazin-1-yl]phenyl}ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50922006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。